Cas no 1363404-82-3 (1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride)

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride is a specialized organic compound featuring a benzyloxy-substituted phenyl ring with an amino and hydroxyl group, along with an acetyl moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic applications in pharmaceutical and chemical research. Its structural properties, including the presence of multiple functional groups, allow for versatile reactivity, particularly in the synthesis of heterocyclic compounds or as an intermediate in drug development. The compound’s well-defined purity and consistent performance make it a reliable choice for precision-driven laboratory work. Proper handling under controlled conditions is recommended due to its reactive nature.
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride structure
1363404-82-3 structure
Product name:1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride
CAS No:1363404-82-3
MF:C15H16ClNO3
MW:293.745443344116
CID:4591157

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(3-AMINO-4-(BENZYLOXY)-2-HYDROXYPHENYL)ETHANONE HCL
    • 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride
    • 1-(3-amino-2-hydroxy-4-phenylmethoxyphenyl)ethanone;hydrochloride
    • Inchi: 1S/C15H15NO3.ClH/c1-10(17)12-7-8-13(14(16)15(12)18)19-9-11-5-3-2-4-6-11;/h2-8,18H,9,16H2,1H3;1H
    • InChI Key: FLTQDHPKWULFEM-UHFFFAOYSA-N
    • SMILES: Cl.O(CC1C=CC=CC=1)C1C=CC(C(C)=O)=C(C=1N)O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 302
  • Topological Polar Surface Area: 72.6

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12148539-1g
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride
1363404-82-3 97%
1g
$343 2024-07-23
TRC
A577793-100mg
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone Hydrochloride
1363404-82-3
100mg
$ 185.00 2022-06-08
Crysdot LLC
CD12148539-5g
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride
1363404-82-3 97%
5g
$1030 2024-07-23
Alichem
A019122742-5g
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride
1363404-82-3 97%
5g
993.84 USD 2021-06-16
TRC
A577793-10mg
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone Hydrochloride
1363404-82-3
10mg
$ 50.00 2022-06-08
TRC
A577793-50mg
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone Hydrochloride
1363404-82-3
50mg
$ 115.00 2022-06-08

Additional information on 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride: A Comprehensive Overview

The compound 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride (CAS No. 1363404-82-3) is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a hydroxyl group, an amino group, and a benzyloxy substituent attached to a phenyl ring, further connected to an ethanone moiety. The hydrochloride salt form of this compound suggests its utility in pharmaceutical or chemical synthesis contexts where ionized forms are advantageous.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging modern methodologies such as Suzuki coupling or Stille coupling reactions. These methods allow for the controlled assembly of complex aromatic systems, ensuring high purity and structural integrity. The synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride involves multiple steps, including nucleophilic substitution, oxidation, and acid-base neutralization, each carefully optimized to maximize yield and minimize by-products.

From a pharmacological perspective, 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride has shown promising activity in preclinical studies. Research indicates that this compound may exhibit anti-inflammatory properties due to its ability to modulate key signaling pathways involved in inflammatory responses. Additionally, its amino and hydroxyl groups suggest potential antioxidant activity, making it a candidate for applications in oxidative stress-related conditions.

The structural features of this compound also make it an attractive scaffold for drug design. The presence of multiple functional groups provides opportunities for further modification, enabling the creation of derivatives with enhanced bioavailability or selectivity. For instance, the benzyloxy group can be substituted with other electron-donating or withdrawing groups to fine-tune the compound's pharmacokinetic properties.

Recent studies have explored the use of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride in the context of enzyme inhibition. Researchers have demonstrated that this compound can inhibit certain proteases involved in disease progression, highlighting its potential as a lead molecule for therapeutic development. Furthermore, its ability to interact with cellular receptors suggests applications in signal transduction modulation.

In terms of industrial applications, 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride could serve as an intermediate in the synthesis of more complex molecules. Its stability under various reaction conditions makes it suitable for large-scale production processes. Moreover, its solubility properties render it amenable to formulation into various dosage forms, including tablets, capsules, or injectables.

The environmental impact of this compound is another area of interest. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride becomes crucial. Preliminary studies suggest that it undergoes microbial degradation under aerobic conditions, reducing its persistence in the environment.

In conclusion, 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride (CAS No. 1363404-82-3) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and functional groups position it as a valuable tool in drug discovery and chemical synthesis. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing scientific and industrial endeavors.

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